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Compound of Interest

Compound Name:
(1-Methyl-2-oxo-1,2-

dihydropyridin-4-yl)boronic acid

Cat. No.: B591475 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-methyl-2-pyridone

derivatives in drug discovery, with a focus on their application as anticancer and

neuroprotective agents. Detailed protocols for key experiments are provided to facilitate the

evaluation of these compounds in a laboratory setting.

Application 1: Anticancer Activity - PIM-1 Kinase
Inhibition
1-Methyl-2-pyridone derivatives have emerged as a promising scaffold for the development of

potent inhibitors of Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinase.

PIM-1 is a serine/threonine kinase that is overexpressed in a variety of cancers and plays a

crucial role in cell survival, proliferation, and apoptosis resistance.[1] Inhibition of PIM-1 is a

validated therapeutic strategy in oncology.

Quantitative Data: PIM-1 Kinase Inhibitory Activity
The following table summarizes the in vitro PIM-1 kinase inhibitory activity of selected 2-

pyridone derivatives.
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Compound ID Modification IC50 (µM) Reference

4c
Aromatic O-alkyl

pyridine derivative
0.110 [2]

4f
Aromatic O-alkyl

pyridine derivative
0.095 [2]

2b

Cyanopyridine

derivative with N,N-

dimethyl phenyl group

0.248 [3]

3b

Cyanopyridine

derivative with N,N-

dimethyl phenyl group

0.13 [3]

4b

Cyanopyridine

derivative with N,N-

dimethyl phenyl group

0.326 [3]

5b

Cyanopyridine

derivative with N,N-

dimethyl phenyl group

0.245 [3]

SMI-4a TCS PIM-1 4a 0.017 [4]

TCS PIM-1 1 SC 204330 0.050 [4]

AZD1208
Pan-PIM kinase

inhibitor
0.0004 [4]

CX-6258 HCl
Pan-PIM kinase

inhibitor
0.005 [4]

PIM-1 Signaling Pathway in Apoptosis
PIM-1 kinase promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins

such as BAD. Inhibition of PIM-1 by 1-methyl-2-pyridone derivatives can restore the pro-

apoptotic function of these proteins, leading to cancer cell death.[5][6][7]
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Caption: PIM-1 Signaling Pathway and Inhibition.

Experimental Protocol: In Vitro PIM-1 Kinase Inhibition
Assay (ADP-Glo™)
This protocol outlines a luminescent-based assay to determine the IC50 values of 1-methyl-2-

pyridone derivatives against PIM-1 kinase.[8]

Materials:

PIM-1 Kinase (recombinant)
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PIM-1 Substrate (e.g., a peptide substrate)

ATP

ADP-Glo™ Kinase Assay Kit (Promega)

Test compounds (1-methyl-2-pyridone derivatives) dissolved in DMSO

Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

384-well white assay plates

Procedure:

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further

dilute in assay buffer to the desired concentrations.

Kinase Reaction:

Add 2.5 µL of test compound solution to the wells of a 384-well plate.

Add 2.5 µL of PIM-1 kinase in assay buffer to each well.

Initiate the reaction by adding 5 µL of a solution containing the PIM-1 substrate and ATP in

assay buffer.

Incubate the plate at room temperature for 60 minutes.

ADP Detection:

Add 5 µL of ADP-Glo™ Reagent to each well.

Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the

remaining ATP.

Add 10 µL of Kinase Detection Reagent to each well.

Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a

luminescent signal.
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Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

Subtract the background luminescence (no enzyme control) from all readings.

Normalize the data to the positive control (enzyme without inhibitor).

Plot the normalized data against the logarithm of the inhibitor concentration and fit to a

sigmoidal dose-response curve to determine the IC50 value.
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PIM-1 Kinase Inhibition Assay Workflow
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Caption: PIM-1 Kinase Inhibition Assay Workflow.
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Application 2: Neuroprotective Effects - Modeling
Parkinson's Disease
The neurotoxin 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, is widely

used to induce a Parkinson's disease-like phenotype in cellular and animal models. Structurally

related 1-methyl-2-pyridone derivatives can be investigated for their potential to protect

dopaminergic neurons from MPP+-induced toxicity. The human neuroblastoma cell line SH-

SY5Y is a common in vitro model for these studies.[9][10]

Quantitative Data: Neuroprotection against MPP+
Toxicity
The following table presents example data on the neurotoxic effects of MPP+ on SH-SY5Y

cells. Novel 1-methyl-2-pyridone derivatives can be evaluated for their ability to increase cell

viability in the presence of MPP+.

Treatment Cell Viability (%) Reference

Control 100 [10]

MPP+ (500 µM, 72h) ~50 [9]

MPP+ (1000 µM, 72h) ~40 [9]

Experimental Protocol: MPP+-Induced Neurotoxicity in
SH-SY5Y Cells (MTT Assay)
This protocol describes how to assess the neuroprotective effects of 1-methyl-2-pyridone

derivatives against MPP+-induced cell death in SH-SY5Y cells using the MTT assay.[11][12]

Materials:

SH-SY5Y human neuroblastoma cells

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

MPP+ iodide
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Test compounds (1-methyl-2-pyridone derivatives) dissolved in a suitable solvent (e.g.,

DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

96-well cell culture plates

Procedure:

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and

allow them to adhere overnight.

Compound Treatment:

Pre-treat the cells with various concentrations of the 1-methyl-2-pyridone derivatives for 1-

2 hours.

Introduce MPP+ to the wells at a final concentration known to induce significant cell death

(e.g., 500 µM - 1 mM).

Include appropriate controls: untreated cells, cells treated with vehicle only, and cells

treated with MPP+ only.

Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

MTT Assay:

After the incubation period, remove the culture medium.

Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan

crystals.
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Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to

dissolve the formazan crystals.

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

Subtract the background absorbance (medium only).

Calculate the percentage of cell viability relative to the untreated control.

Compare the viability of cells treated with MPP+ alone to those co-treated with the test

compounds to determine the neuroprotective effect.
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Caption: Neuroprotection Assay Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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